Guanidine, 1,1-dipropyl-, nitrate

Description

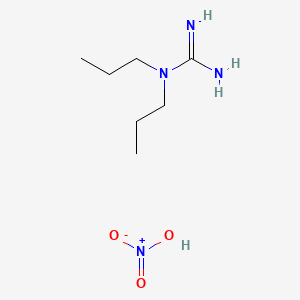

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

329-72-6 |

|---|---|

Molecular Formula |

C7H18N4O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1,1-dipropylguanidine;nitric acid |

InChI |

InChI=1S/C7H17N3.HNO3/c1-3-5-10(6-4-2)7(8)9;2-1(3)4/h3-6H2,1-2H3,(H3,8,9);(H,2,3,4) |

InChI Key |

ZFWZMVNLGUGFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Guanidine, 1,1 Dipropyl , Nitrate

Vibrational Spectroscopy (FTIR and Raman) of Substituted Guanidinium (B1211019) Nitrates

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure, bonding, and non-covalent interactions of guanidinium systems. These methods are particularly sensitive to the vibrations of the planar guanidinium core and the nature of the interactions with its counter-ions and surrounding solvent molecules.

The vibrational spectrum of the guanidinium cation, [C(NH₂)₃]⁺, is characterized by distinct bands corresponding to the stretching and bending modes of its C-N and N-H bonds. In substituted derivatives like the 1,1-dipropylguanidinium ion, the presence of alkyl groups introduces additional vibrational modes, but the core guanidinium framework vibrations remain central to the analysis.

The N-H stretching vibrations (ν(N-H)) typically appear as a broad, intense absorption band in the FTIR spectrum, generally in the 3500–3000 cm⁻¹ region. acs.org This broadening is a hallmark of extensive hydrogen bonding between the N-H groups of the cation and the nitrate (B79036) anion or solvent molecules. The C-N stretching vibrations are also prominent. The asymmetric stretching of the CN₃ group in the guanidinium ion results in a strong band around 1674 cm⁻¹, which may overlap with C=N stretching vibrations. acs.org A band corresponding to ν(C-N) can also be observed at lower wavenumbers, such as 1096 cm⁻¹. acs.org

The nitrate anion (NO₃⁻) also exhibits characteristic vibrational modes. These include the asymmetric N-O stretch (ν₃), the symmetric N-O stretch (ν₁), the out-of-plane bend (ν₂), and the in-plane O-N-O bend (ν₄). The positions and splitting of these bands can provide information on the nature of the ion pairing between the guanidinium cation and the nitrate anion. rsc.org

Table 1: General Vibrational Mode Assignments for Guanidinium Nitrate Systems Note: These are general frequency ranges. Specific values for 1,1-dipropylguanidinium nitrate may vary. The data for propyl group vibrations are standard assignments.

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (H → D), is a powerful technique in vibrational spectroscopy. In guanidinium systems, deuterating the N-H groups to N-D leads to predictable shifts in vibrational frequencies, which helps in the definitive assignment of N-H related modes.

Upon deuteration, the frequency of a vibration involving hydrogen is expected to decrease by a factor of approximately √2, as the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. This effect is most pronounced for modes with significant N-H character, such as N-H stretching and bending vibrations. For instance, deuteration is used to prevent the spectral overlap of the degenerate mode of the guanidinium cation (around 1600 cm⁻¹) with the bending vibration of water (H-O-H). nih.gov Studies on deuterated guanidinium ([C(ND₂)₃]⁺ or DGdm⁺) have shown that interactions with asymmetrically arranged solvent molecules can cause a significant splitting of degenerate modes, which might otherwise be obscured. nih.gov

The interaction of guanidinium ions with water molecules significantly influences their vibrational spectra. Infrared photodissociation (IRPD) spectroscopy of gaseous guanidinium-water clusters has revealed detailed insights into the hydration process. researchgate.netnih.gov At low levels of hydration, water molecules interact strongly with the guanidinium ion, forming hydrogen bonds where each water molecule can accept two hydrogen bonds from adjacent NH₂ groups. researchgate.netnih.gov

As the number of water molecules increases, the hydration shell evolves. Studies on [Gdm(H₂O)n]⁺ clusters show that with more than about eight water molecules, the inner shell water molecules tend to accept only a single hydrogen bond from the guanidinium ion, preferring instead to form more effective hydrogen bonds with other water molecules. researchgate.netnih.gov This change in the hydrogen-bonding network is directly reflected in the vibrational spectrum, particularly in the O-H and N-H stretching regions (2900–3800 cm⁻¹). The presence of bulky alkyl groups like the dipropyl substituents in 1,1-dipropylguanidinium nitrate is expected to introduce steric hindrance, potentially altering the structure of the hydration shell compared to the unsubstituted guanidinium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For substituted guanidinium nitrates, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced NMR techniques can reveal dynamic processes like ion pairing and aggregation.

The ¹H NMR spectrum of 1,1-dipropylguanidinium nitrate would be expected to show distinct signals for the propyl groups and the N-H protons. The propyl chain would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the nitrogen atom. The N-H protons would likely appear as a broad signal due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus.

The ¹³C NMR spectrum would complement this by showing three distinct signals for the three chemically different carbon atoms of the propyl group. A key signal would be that of the central quaternary carbon of the guanidinium core, which is highly sensitive to its electronic environment and substitution pattern.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 1,1-Dipropylguanidinium Nitrate Note: This table presents illustrative chemical shift (δ) values based on standard NMR prediction rules. Actual experimental values may differ. The solvent is assumed to be a typical deuterated solvent like D₂O or DMSO-d₆.

A remarkable property of the guanidinium cation is its ability to form like-charge ion pairs (e.g., Gdm⁺---Gdm⁺) in aqueous solutions, a phenomenon driven by a combination of hydrogen bonding, dispersion forces, and the hydrophobic effect. zenodo.orgnih.gov NMR spectroscopy is a primary experimental method for validating and quantifying these weak interactions.

The formation of ion pairs or aggregates can be monitored by observing changes in the chemical shifts of the guanidinium protons or carbons as a function of concentration. zenodo.org An NMR titration experiment, where the chemical shift of a specific nucleus is plotted against the salt concentration, can reveal such associations. A non-linear, Langmuir-like behavior in the titration curve is indicative of a binding or aggregation process. zenodo.org Density Functional Theory (DFT) calculations have predicted that the NMR chemical shift of guanidinium dimers is smaller than that of the monomers, which aligns with experimental observations. zenodo.org

The propensity for ion pairing is also heavily influenced by the counter-anion. For example, guanidinium sulfate (B86663) (Gdm₂SO₄) tends to form heteroion pairs (Gdm⁺---SO₄²⁻), which can inhibit the cation's interaction with other molecules, whereas guanidinium chloride (GdmCl) allows for more direct interactions of the Gdm⁺ ion. nih.gov In the case of 1,1-dipropylguanidinium nitrate, the bulky and relatively hydrophobic propyl groups would likely introduce significant steric hindrance, which could disfavor the face-to-face stacking observed in unsubstituted guanidinium ion pairing. researchgate.net However, these alkyl groups could also promote aggregation through hydrophobic interactions, leading to complex self-assembly behavior in solution that could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method is crucial for understanding the solid-state properties of guanidinium nitrates, offering detailed information on their crystal packing, hydrogen bond networks, and the potential for different crystalline forms (polymorphism).

While specific crystallographic data for Guanidine (B92328), 1,1-dipropyl-, nitrate are not available in the search results, extensive studies on the parent compound, guanidinium nitrate, provide a valuable reference. At room temperature, guanidinium nitrate crystallizes in the orthorhombic system, belonging to the space group Pbca. iucr.orgresearchgate.net The unit cell parameters have been reported with slight variations across different studies. One study lists them as a = 9.184 Å, b = 13.039 Å, and c = 7.765 Å. researchgate.net Another reports a = 9.171 Å, b = 8.546 Å, and c = 7.998 Å. iucr.org For a mixed crystal of glycine (B1666218) and guanidine nitrate, a monoclinic structure with the space group Cc was identified, having unit cell parameters a = 5.095 Å, b = 11.926 Å, and c = 5.451 Å, with β = 111.56°. iosrjournals.org

The introduction of two propyl groups on a nitrogen atom in Guanidine, 1,1-dipropyl-, nitrate would significantly increase the molecule's size and alter its shape compared to the planar guanidinium cation. This steric bulk would disrupt the efficient packing seen in the parent compound, likely leading to a different crystal system, space group, and larger unit cell dimensions.

Table 1: Crystallographic Data for Guanidinium Nitrate and a Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Guanidinium Nitrate iucr.orgresearchgate.net | Orthorhombic | Pbca | 9.171 - 9.184 | 8.546 - 13.039 | 7.765 - 7.998 | 90 |

| Glycine Guanidine Nitrate iosrjournals.org | Monoclinic | Cc | 5.095 | 11.926 | 5.451 | 111.56 |

Hydrogen bonding is a dominant force in the crystal structures of guanidinium salts. ox.ac.uknih.gov In guanidinium nitrate, the planar guanidinium cations and nitrate anions form sheets held together by a network of N-H···O hydrogen bonds. iucr.orgresearchgate.net Each guanidinium ion is linked to four distinct nitrate ions, creating a robust, layered structure. researchgate.net The reported N-H···O bond lengths are in the range of 2.945 Å to 2.968 Å, indicative of strong interactions. researchgate.net

In the crystal structure of guanidinium chloride, a related salt, the chloride ions are coordinated by six nitrogen atoms from three different guanidinium ions, with an average Cl···N distance of 3.303 Å. researchgate.net The guanidinium ion itself plays a significant role in supramolecular chemistry due to its ability to form strong hydrogen bonds with various anions and molecules. researchgate.net

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a known characteristic of guanidinium nitrate. researchgate.netcapes.gov.br It undergoes a first-order phase transition at 296 K (approximately 23°C), which involves a significant change in the crystal's shape. researchgate.netresearchgate.net This transition is thought to be driven by shifts in the hydrogen-bonded sheets within the crystal lattice and has an order-disorder character. researchgate.netresearchgate.net A second, continuous phase transition has been observed at a higher temperature of 384 K (111°C), indicating the existence of a high-temperature phase. researchgate.net The study of polymorphism is critical as different polymorphs of a compound can have distinct physical properties, including stability and solubility. nih.gov The existence of multiple phases in the parent compound suggests that this compound could also exhibit polymorphic behavior.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry methods are essential for identifying and characterizing complex organic molecules, especially when they are part of a mixture, such as atmospheric aerosols.

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) is a powerful technique for analyzing the chemical composition of aerosol particles in real-time. nih.govpnas.org It can differentiate between ions with the same nominal mass but different elemental formulas, which is crucial for identifying organic nitrogen compounds. copernicus.org When analyzing organonitrates (RONO₂), a significant portion of the nitrogen is detected as NO⁺ and NO₂⁺ ions, which are typically associated with inorganic nitrate. nih.govnih.gov This can lead to an underestimation of the organic nitrogen-to-carbon (N/C) and oxygen-to-carbon (O/C) ratios in aerosol samples. nih.govpnas.org

The technique can also identify specific nitrogen-containing organic fragments (e.g., CₓHᵧN⁺, CₓHᵧO₂N⁺), although their signals can be weak and difficult to quantify accurately. nih.govresearchgate.net For non-organonitrate compounds like amines and amides, HR-AMS studies have identified characteristic ion series, such as CₙH₂ₙ₊₂N⁺ for amines, which can help in speciation. copernicus.orgcopernicus.org

Electron ionization mass spectrometry of guanidine and its derivatives typically results in predictable fragmentation patterns. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org In the analysis of guanidinium compounds, the fragmentation can be complex. For example, studies on 4-guanidinobutanoic acid show a series of fragmentation steps in MS² and MS³ spectra. researchgate.net

For this compound, one would expect to see a molecular ion corresponding to the 1,1-dipropylguanidinium cation in positive ion mode. Characteristic fragmentation would likely involve the loss of one or both propyl groups (a loss of 43 Da for C₃H₇) and cleavage of the guanidine core itself. In an HR-AMS analysis, the nitrate group would primarily contribute to the NO⁺ (m/z 30) and NO₂⁺ (m/z 46) signals. researchgate.net The organic part would produce fragments containing carbon, hydrogen, and nitrogen. Based on studies of other amines, a C₃H₈N⁺ fragment could be a potential characteristic ion for the dipropyl-substituted amine functionality. copernicus.org The high resolution of the instrument would be essential to distinguish these organic nitrogen fragments from isobaric ions of different elemental compositions.

Other Spectroscopic Methods: EPR and Ultrafast Spectroscopy

The advanced characterization of "this compound" can be further elucidated through specialized spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and ultrafast spectroscopy. These methods provide unique insights into the electronic and vibrational dynamics of the molecule, particularly in response to external stimuli like irradiation or in understanding its behavior in solution.

Electron Paramagnetic Resonance (EPR) Studies of Irradiated Guanidinium Nitrates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. nih.gov When materials are exposed to ionizing radiation, such as gamma rays, they can form paramagnetic radical species. nih.govresearchgate.net EPR spectroscopy is instrumental in detecting and characterizing these radiation-induced radicals. nih.gov

The EPR spectrum of an irradiated sample of "this compound" would likely exhibit signals corresponding to radicals formed on the guanidinium cation and possibly from the nitrate anion. The g-value and hyperfine splitting patterns observed in the EPR spectrum would provide detailed information about the structure and electronic environment of the paramagnetic centers. nih.gov For example, hyperfine coupling to nitrogen nuclei (¹⁴N) would be expected, leading to characteristic splitting in the EPR spectrum. nih.gov

The general process of an EPR study on irradiated guanidinium nitrates would involve:

Irradiation: A sample of "this compound" would be exposed to a controlled dose of ionizing radiation (e.g., gamma rays or X-rays).

EPR Measurement: The irradiated sample would then be placed in the EPR spectrometer to record the spectrum.

Spectral Analysis: The resulting spectrum would be analyzed to determine the g-factors and hyperfine coupling constants of the induced radicals. This data helps in identifying the specific radical species formed.

The stability of the radiation-induced radicals can also be investigated by monitoring the EPR signal intensity over time. researchgate.net Such studies are crucial for understanding the long-term effects of radiation on the compound.

| Potential Radical Species in Irradiated Guanidinium Nitrates | Expected EPR Signature |

| Guanidinium-based radical cation | Complex hyperfine splitting due to nitrogen and hydrogen nuclei. |

| Nitrogen dioxide radical (NO₂) from nitrate | Characteristic anisotropic g-tensor and ¹⁴N hyperfine splitting. |

This table is predictive and based on general principles of EPR spectroscopy of irradiated organic nitrates.

Ultrafast Infrared Spectroscopy for Vibrational Dynamics in Guanidinium Systems

Ultrafast infrared (IR) spectroscopy, including techniques like femtosecond pump-probe spectroscopy and two-dimensional infrared (2D IR) spectroscopy, provides a window into the rapid structural dynamics of molecules in solution. nih.gov These methods can measure vibrational energy relaxation and reorientation dynamics on the picosecond timescale.

While specific ultrafast IR studies on "this compound" are not found in the reviewed literature, research on similar systems, such as guanidinium chloride in aqueous solution, offers significant insights. nih.gov A study on deuterated guanidinium chloride (DGdm⁺) in D₂O utilized polarization-dependent femtosecond IR pump-probe spectroscopy to investigate the nearly degenerate asymmetric stretches around 1600 cm⁻¹. nih.gov

Key findings from studies on guanidinium chloride that can be extrapolated to understand the potential vibrational dynamics of "this compound" include:

Vibrational Coupling: The asymmetric stretches of the guanidinium ion can be strongly coupled, leading to rapid energy transfer between these modes, often occurring within picoseconds. nih.gov

Anisotropy Decay: The decay of the anisotropy in pump-probe experiments provides information about the rotational diffusion of the ion in solution. For guanidinium chloride in D₂O, the anisotropy was found to decay with a time constant of approximately 4.1 picoseconds, corresponding to rotational diffusion. nih.gov

Solvent Effects: The vibrational lifetimes and dynamics are highly sensitive to the solvent environment. Hydrogen bonding between the guanidinium ion and solvent molecules plays a crucial role in the relaxation pathways.

An ultrafast IR study on "this compound" would likely focus on the vibrational modes of the guanidinium headgroup and the nitrate anion. The presence of the dipropyl groups would influence the rotational dynamics and potentially the vibrational lifetimes compared to the unsubstituted guanidinium ion.

| Vibrational Dynamic Parameter | Information Obtained | Typical Timescale (based on Guanidinium Chloride) |

| Vibrational Lifetime (T₁) | Rate of vibrational energy relaxation to the surroundings. | ~1-10 ps |

| Anisotropy Decay | Rate of molecular reorientation (rotational diffusion) in solution. nih.gov | ~4.1 ps nih.gov |

| Spectral Diffusion | Fluctuations in the local environment of the molecule. | ps to ns |

This table presents expected parameters and typical timescales based on studies of related guanidinium salts. nih.gov

Computational and Theoretical Investigations of Guanidine, 1,1 Dipropyl , Nitrate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For Guanidine (B92328), 1,1-dipropyl-, nitrate (B79036), these methods provide a lens to inspect the intricacies of the 1,1-dipropylguanidinium cation and the nitrate anion.

Geometry Optimization and Electronic Structure of Guanidinium (B1211019) Ions and Nitrates

The geometry of the 1,1-dipropylguanidinium cation is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms, one of which is substituted with two propyl groups. The guanidinium group itself is known for its planarity due to the delocalization of the positive charge across the Y-shaped C-N₃ framework. Ab initio Self-Consistent Field (SCF) studies on guanidine and its substituted forms have consistently shown this charge delocalization. rsc.orgnih.gov

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are powerful tools for optimizing the molecular geometry to its lowest energy state. nih.govresearchgate.net For the 1,1-dipropylguanidinium cation, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The planarity of the guanidinium core is expected to be largely maintained, with the propyl groups arranged to minimize steric hindrance.

The nitrate anion (NO₃⁻) possesses a trigonal planar geometry (D₃h symmetry) with three equivalent N-O bonds. Its electronic structure has been a subject of numerous computational and experimental studies, which have detailed its molecular orbitals and how they are influenced by solvation. rsc.orgrsc.orgresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 1,1-Dipropylguanidinium Cation (Based on similar structures)

| Parameter | Predicted Value |

| C-N (double bond) | ~1.30 Å |

| C-N (single bonds) | ~1.35 Å |

| N-C-N angles | ~120° |

| C-N-C (propyl) angles | ~109.5° |

Note: These values are estimations based on computational studies of other substituted guanidinium ions.

Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, when combined with theoretical calculations, provides a powerful method for molecular structure identification. DFT calculations can predict the vibrational frequencies of a molecule with a reasonable degree of accuracy. psu.eduyoutube.commdpi.comgithub.io For the 1,1-dipropylguanidinium nitrate, the calculated vibrational spectrum would exhibit characteristic bands for the guanidinium core, the propyl chains, and the nitrate anion.

Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the calculated vibrational modes. researchgate.netresearchgate.net PED quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. For instance, the high-frequency region would be dominated by N-H and C-H stretching vibrations. The characteristic C=N stretching of the guanidinium core is expected to appear in the 1600-1700 cm⁻¹ region. The nitrate anion has well-defined vibrational modes, with the asymmetric stretching (ν₃) being particularly intense in the infrared spectrum. nih.govmdpi.com

Table 2: Predicted Vibrational Frequencies and PED for Key Modes of 1,1-Dipropylguanidinium Nitrate

| Frequency (cm⁻¹) (Predicted) | Assignment | Potential Energy Distribution (PED) Contribution |

| ~3400-3300 | N-H stretching | >90% N-H stretch |

| ~2960-2850 | C-H stretching (propyl) | >90% C-H stretch |

| ~1680 | C=N stretching | ~70% C=N stretch, ~20% N-H bend |

| ~1450 | CH₂ scissoring (propyl) | ~60% CH₂ scissor, ~30% C-C stretch |

| ~1380 | NO₃⁻ asymmetric stretching (ν₃) | >90% N-O stretch |

| ~1050 | NO₃⁻ symmetric stretching (ν₁) | >90% N-O stretch |

| ~830 | NO₃⁻ out-of-plane bend (ν₂) | >90% O-N-O bend |

Note: These are representative frequencies and assignments based on general knowledge of functional group vibrations and computational studies on similar ions.

Analysis of Charge Distribution and Molecular Orbitals

The distribution of charge within the 1,1-dipropylguanidinium nitrate ion pair is a key determinant of its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution. The positive charge in the 1,1-dipropylguanidinium cation is not localized on a single atom but is delocalized over the central carbon and the three nitrogen atoms. The propyl groups, being electron-donating, will slightly influence this charge distribution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.orgnih.gov This is particularly important for understanding the interactions of the 1,1-dipropylguanidinium nitrate in a condensed phase, such as in solution.

Simulation of Guanidinium Ion Interactions with Solvents and Other Species

MD simulations can model the interactions between the 1,1-dipropylguanidinium cation, the nitrate anion, and solvent molecules (e.g., water). researchgate.netmdpi.comnitech.ac.jpnih.gov These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.

In an aqueous environment, the simulations would reveal the hydration structure around the ions. The positively charged guanidinium head would strongly interact with the oxygen atoms of water molecules, while the hydrophobic propyl chains would likely be associated with a more ordered water structure, known as a hydrophobic hydration shell. The nitrate anion would also be solvated by water molecules through hydrogen bonding. The simulations can also provide information on the formation of ion pairs and larger aggregates in solution.

Mechanistic Studies via Computational Chemistry

Computational chemistry, particularly using quantum mechanics-based ab initio methods and Density Functional Theory (DFT), serves as a powerful tool to explore the complex chemical processes of guanidinium salts at a molecular level.

The thermal decomposition of guanidine nitrate is a multi-step and competitive process. jes.or.jp Computational studies have been crucial in mapping out the potential reaction pathways and their associated energy barriers, identifying the most likely mechanisms.

A key initial step in the decomposition of guanidine nitrate in the gas phase is the proton transfer from the guanidinium cation to the nitrate anion, yielding neutral guanidine (CH₅N₃) and nitric acid (HNO₃). researchgate.netresearchgate.net This step is considered more probable than direct decomposition in the condensed phase, where the ionic species are highly stable. researchgate.netresearchgate.net

Once formed, these neutral molecules can undergo several further reactions. Quantum chemistry calculations have identified multiple competing decomposition pathways for guanidine itself, including unimolecular, bimolecular, and cation-neutral bimolecular reactions. jes.or.jp

Key Decomposition Pathways and Energy Barriers:

HNO₃-Catalyzed Monomolecular Decomposition: This is considered a highly plausible pathway, where nitric acid facilitates the decomposition of guanidine. The calculated free-energy barrier for this reaction is approximately 108.9 kJ mol⁻¹. jes.or.jp

Cation-Neutral Bimolecular Reaction: In this pathway, a guanidinium cation (CH₆N₃⁺) interacts with a neutral guanidine molecule. While kinetically similar to the HNO₃-catalyzed route with a calculated energy barrier of about 106.0 kJ mol⁻¹, it is thermodynamically less favorable due to being a highly endothermic reaction. jes.or.jp

Nitric Acid Self-Decomposition: Another significant pathway involves the decomposition of nitric acid itself, which has a calculated energy barrier of 129.5 kJ mol⁻¹. The products of this decomposition can then react with guanidine. jes.or.jp

Formation of Nitroguanidine (B56551) (NQ): The reaction between guanidine and nitric acid can also form nitroguanidine and water. NQ then undergoes further decomposition through various competing pathways to produce gases like NH₃, N₂O, H₂O, and CO₂. researchgate.netresearchgate.net

| Reaction Pathway | Description | Calculated Free-Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| HNO₃-Catalyzed Monomolecular Decomposition | Nitric acid assists in the breakdown of a single guanidine molecule. | 108.9 | jes.or.jp |

| Cation-Neutral Bimolecular Reaction | A guanidinium cation collides and reacts with a neutral guanidine molecule. | 106.0 | jes.or.jp |

| Neutral-Neutral Bimolecular Reaction | Two neutral guanidine molecules react to form a dimer which then decomposes. | 156.6 | jes.or.jp |

| HNO₃ Self-Decomposition | Nitric acid breaks down into smaller molecules like OH and NO₂. | 129.5 | jes.or.jp |

The guanidinium cation, including substituted forms like 1,1-dipropylguanidinium, can function as a Lewis acid. academie-sciences.frdoaj.org This capability is crucial for its role in organocatalysis. DFT calculations have become a reliable method for investigating the activation modes of guanidinium species in chemical reactions. academie-sciences.fr

Computational studies have explored this Lewis acidity in the context of various organic transformations, such as thio-Michael additions and cyclization reactions. academie-sciences.frresearchgate.net These studies reveal that the guanidinium moiety can form a Lewis acid-base complex with a reactant, thereby activating it towards a desired reaction. academie-sciences.fr For instance, the guanidinium can trap a nucleophilic part of a substrate and position it correctly for a subsequent reaction step. doaj.orgresearchgate.net

Computational modeling, primarily using DFT, has been instrumental in understanding the catalytic mechanisms of reactions involving substituted guanidinium salts. These models help rationalize product distributions, reaction rates, and stereoselectivity.

Studies on tandem aza-Michael addition/intramolecular cyclization reactions involving guanidinium salts demonstrate the power of this approach. mdpi.com DFT calculations can map the entire reaction pathway, identifying transition states and intermediates. This allows researchers to compare the energy profiles of competing pathways and predict the most likely mechanism. mdpi.com

For example, in the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) (DMAD), computational analysis helped interpret the formation of various products by considering the relative stabilities of different guanidine tautomers that can form in situ. mdpi.com

These computational approaches provide deep insight into how the catalyst functions. In bifunctional catalysis, where a guanidinium salt might act as both a Brønsted acid and a Lewis acid, modeling can dissect these roles and explain how they cooperate to facilitate the reaction. academie-sciences.fr While specific models for 1,1-dipropylguanidinium are not prominent, the principles derived from studies of other substituted guanidiniums are directly applicable. The electronic and steric effects of the dipropyl substitution would be a key variable in building a predictive model for its catalytic behavior.

Hybrid Computational Approaches (e.g., ONIOM) for Complex Guanidinium Systems

For large and complex systems involving guanidinium salts, such as in biological environments or intricate catalytic cycles, full quantum mechanics (QM) calculations can become computationally prohibitive. Hybrid computational approaches, like the Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method, offer a practical solution.

The ONIOM method allows a system to be partitioned into multiple layers, which are treated at different levels of theory.

The Core Region: The most chemically active part of the system, such as the guanidinium cation and the reacting substrate, is treated with a high-level, accurate QM method (e.g., DFT or coupled cluster theory).

The Outer Region: The surrounding environment, such as solvent molecules or bulky, less-involved parts of the catalyst, is treated with a less computationally expensive method, like molecular mechanics (MM).

This layered approach enables the accurate modeling of complex guanidinium systems by focusing computational resources on the critical reacting core while still accounting for the influence of the broader environment. While specific published applications of ONIOM to 1,1-dipropyl-guanidine nitrate were not identified, this methodology is well-suited for investigating its interactions in complex catalytic systems or its behavior in solution, providing a more realistic model than gas-phase calculations alone.

Reactivity and Reaction Mechanisms Involving Guanidine, 1,1 Dipropyl , Nitrate

Thermal Decomposition and Stability Mechanisms

The thermal stability of guanidinium (B1211019) nitrate (B79036) and its derivatives is a subject of significant interest, particularly in the context of energetic materials. While specific studies on 1,1-dipropylguanidinium nitrate are not extensively detailed in the public domain, the decomposition mechanisms can be understood by analogy to the well-studied parent compound, guanidinium nitrate (GN). The presence of dipropyl groups is expected to influence the kinetics and potentially the pathways of decomposition due to steric and electronic effects, but the fundamental chemical steps are likely to be similar.

The thermal decomposition of guanidinium nitrate is not believed to initiate in the condensed phase, as both the guanidinium cation and the nitrate anion are considered highly stable. researchgate.net The most probable mechanism involves processes that occur in the gas phase following sublimation or evaporation. Computational and experimental studies suggest that the initial step is an isomerization of the guanidinium cation, followed by a proton transfer event. researchgate.netnih.gov

This gas-phase reaction yields neutral guanidine (B92328) and nitric acid. researchgate.net This initial dissociation is analogous to the behavior of other ammonium (B1175870) salts like ammonium nitrate. uri.edu For 1,1-dipropylguanidinium nitrate, this initial step would be represented as the reversible dissociation of the salt into 1,1-dipropylguanidine and nitric acid.

Quantum chemistry calculations on guanidine itself have identified several potential decomposition pathways, including monomolecular and bimolecular reactions. jes.or.jp Monomolecular decomposition can occur via an intramolecular hydrogen transfer to form an intermediate that subsequently yields cyanamide (B42294) derivatives and ammonia (B1221849). jes.or.jp These proton transfer reactions are fundamental steps in both chemical and biological systems, often involving the movement of a proton between donor and acceptor sites within a molecule or between molecules. nih.govnih.govmdpi.com

Once formed from the initial proton transfer, the neutral 1,1-dipropylguanidine and nitric acid become key reactive intermediates that drive the subsequent decomposition reactions. researchgate.neturi.edu Nitric acid can decompose, especially at higher temperatures, to produce nitrogen oxides (like NO₂), which can then participate in further reactions. researchgate.net

The guanidine intermediate can undergo a variety of reactions. One significant pathway is the reaction between guanidine and nitric acid to form nitroguanidine (B56551) and water. researchgate.net Nitroguanidine is itself an energetic material that can decompose further. The decomposition of guanidine can also lead to the formation of products such as ammonia, N₂O, H₂O, and CO₂. researchgate.netresearchgate.net The residue often observed towards the end of thermal analysis experiments is attributed to dimerization and trimerization reactions of cyanamide, a potential product of guanidine decomposition. researchgate.net

Three primary decomposition routes have been proposed for guanidinium nitrate, all of which are considered plausible:

Deprotonation/Dissociation: The reverse of the synthesis reaction, forming guanidine and nitric acid. uri.edu

Dehydration: Direct loss of water to form nitroguanidine. uri.edu

Intermediate Formation: Decomposition via an ammonium nitrate intermediate. uri.edu

The following table summarizes the key proposed steps in the thermal decomposition of generic guanidinium nitrate, which serves as a model for the 1,1-dipropyl derivative.

Table 1: Proposed Thermal Decomposition Pathways for Guanidinium Nitrate This table is interactive. You can sort and filter the data.

| Step | Reaction Description | Key Intermediates | Resulting Products | Citation |

|---|---|---|---|---|

| 1 | Isomerization & Proton Transfer | Guanidine, Nitric Acid | Neutral base and acid | researchgate.net |

| 2 | Reaction of Intermediates | Nitroguanidine | Water, Nitroguanidine | researchgate.neturi.edu |

| 3 | Decomposition of Nitric Acid | Nitrogen Dioxide (NO₂) | NO₂, Water, Oxygen | researchgate.net |

| 4 | Decomposition of Guanidine | Cyanamide, Ammonia | NH₃, N₂O, H₂O, CO₂ | researchgate.netjes.or.jpresearchgate.net |

Catalytic Reactivity of 1,1-dipropylguanidinium Nitrate

The unique structural and electronic properties of the guanidinium group make it a versatile functional group in the field of organocatalysis. Guanidines and their corresponding guanidinium salts can act as Brønsted bases, Brønsted acids, and even Lewis acids, enabling a wide range of chemical transformations.

Guanidines are among the strongest organic bases, with some derivatives classified as "superbases". scripps.edu This strong basicity stems from the exceptional resonance stabilization of the protonated form, the guanidinium cation, where the positive charge is delocalized over one carbon and three nitrogen atoms. scripps.edu The introduction of electron-donating alkyl groups, such as the two propyl groups in 1,1-dipropylguanidine, further enhances the electron density on the nitrogen atoms, thereby increasing its Brønsted basicity compared to unsubstituted guanidine.

This high basicity allows substituted guanidines to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds, initiating catalytic cycles. Crucially, the steric bulk provided by substituents like the propyl groups can hinder the nucleophilic character of the guanidine nitrogen atoms. This combination of high basicity and low nucleophilicity makes them excellent non-nucleophilic catalysts for reactions such as Michael additions, Henry reactions, and aldol (B89426) reactions. scripps.edu The choice of counter-ion (in this case, nitrate) can also influence the reactivity, as non-nucleophilic anions can prevent the guanidinium cation from being deprotonated, thereby altering the reaction pathway. nih.govirb.hr

A more recently explored and unconventional role for the guanidinium cation is that of a Lewis acid catalyst. academie-sciences.frresearchgate.netdoaj.org In this mode of activation, the central carbon atom of the guanidinium moiety, which is electron-deficient, acts as a Lewis acidic site. mdpi.comacs.org It can engage in strong electrostatic interactions with anionic nucleophiles or polarize substrates through hydrogen bonding. mdpi.com

Density Functional Theory (DFT) calculations have provided significant insight into this phenomenon, revealing that guanidinium catalysts can operate through an unconventional bifunctional Brønsted-Lewis acid activation mode. academie-sciences.frresearchgate.netmdpi.com In this model, the N-H groups of the guanidinium ion act as Brønsted acids, activating an electrophile through hydrogen bonding, while the central carbon atom simultaneously acts as a Lewis acid, stabilizing an anionic nucleophile. mdpi.com This dual activation provides a powerful strategy for controlling reactivity and stereoselectivity. The 1,1-dipropylguanidinium cation, formed from the corresponding guanidine, is a candidate for this type of catalysis, capable of activating substrates in various nucleophilic conjugate addition reactions. mdpi.com

The structural versatility of the guanidine framework has led to its widespread use in asymmetric catalysis. jst.go.jp By incorporating chiral motifs into the guanidine structure, researchers have developed potent catalysts for a variety of enantioselective transformations. jst.go.jp If a chiral center were introduced into the 1,1-dipropylguanidine scaffold, the resulting chiral guanidinium nitrate could serve as an asymmetric catalyst, inducing stereoselectivity through the formation of diastereomeric transition states.

Guanidinium salts are also effective phase-transfer catalysts (PTCs). In phase-transfer catalysis, a catalyst transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can occur. The lipophilic nature of the alkyl groups in the 1,1-dipropylguanidinium cation would enhance its solubility in organic solvents, allowing it to pair with an anion (e.g., hydroxide (B78521) or a deprotonated substrate from an aqueous phase) and shuttle it into the organic phase. Chiral guanidinium salts have been successfully employed as asymmetric phase-transfer catalysts, for instance, in the highly enantioselective alkylation of 1-cyanotetrahydro-β-carbolines. rsc.org This demonstrates the potential of substituted guanidinium salts like 1,1-dipropylguanidinium nitrate in facilitating complex organic reactions at the interface of different phases.

Table 2: Catalytic Modes of Guanidinium Species This table is interactive. You can sort and filter the data.

| Catalytic Mode | Activating Species | Mechanism of Action | Typical Applications | Citation |

|---|---|---|---|---|

| Brønsted Base | Neutral Guanidine | Proton abstraction from a substrate to generate a reactive nucleophile. | Michael additions, Henry reactions, Aldol reactions. | scripps.edursc.org |

| Brønsted Acid | Guanidinium Cation | Activation of an electrophile via hydrogen bonding from N-H groups. | Reactions involving carbonyls or other electrophilic groups. | mdpi.com |

| Lewis Acid | Guanidinium Cation | Stabilization of an anionic nucleophile or transition state via the electron-deficient central carbon. | Epoxide ring-opening, conjugate additions. | academie-sciences.frresearchgate.netmdpi.com |

| Phase-Transfer | Guanidinium Cation | Transports anionic reactants across a phase boundary due to its lipophilic cation nature. | Alkylations, substitutions in biphasic systems. | rsc.org |

Organic Transformations and Synthetic Utility

Cyclocondensation Reactions with Guanidine Nitrate

Cyclocondensation reactions involving guanidine nitrate and its derivatives are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds, most notably pyrimidines. These reactions typically proceed by the condensation of the guanidine moiety with a bis-electrophilic partner, such as a β-dicarbonyl compound or its equivalent. The general mechanism involves the initial nucleophilic attack of a guanidine nitrogen atom on one of the electrophilic centers, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.

While specific studies on 1,1-dipropylguanidine nitrate are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N,N-dialkylguanidines. For instance, the reaction of N,N-dimethylguanidine with various bis-electrophiles demonstrates the utility of this class of compounds in forming substituted pyrimidines and other fused heterocyclic systems. cdnsciencepub.comgoogle.com These reactions often provide a rapid and efficient route to novel molecular scaffolds with potential applications in medicinal chemistry and materials science. acs.org

The synthesis of pyrimidines from guanidines is a classic and versatile method. acs.org The reaction of a guanidine with a 1,3-dicarbonyl compound, for example, leads to the formation of a 2-aminopyrimidine. The substituents on the guanidine and the dicarbonyl compound determine the substitution pattern of the final pyrimidine (B1678525) ring.

| Guanidine Derivative | Bis-electrophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride | 1,1,3,3-Tetramethoxypropane | 2-Aminopyrimidine | Microwave, 160 °C, trifluoroethanol | cdnsciencepub.com |

| Metformin (N,N-dimethylbiguanide) | Substituted chalcones | 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines | Standard procedures | google.com |

| Guanidine hydrochloride | Ethyl acetoacetate | 2-Amino-4-hydroxy-6-methylpyrimidine | - | acs.org |

Michael Addition and Intramolecular Cyclization Reactions

Guanidine derivatives, owing to their nucleophilic character, can participate in aza-Michael addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction involves the conjugate addition of a nitrogen atom from the guanidine to the β-position of the unsaturated system. In the case of 1,1-dipropylguanidine, the unsubstituted -NH2 group would be the likely nucleophile in such an addition.

These Michael addition reactions are often followed by a subsequent intramolecular cyclization, leading to the formation of heterocyclic rings. uri.edu The outcome of the reaction, including the size of the resulting ring, is dependent on the structure of both the guanidine derivative and the Michael acceptor. For instance, the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) has been studied, revealing a tandem aza-Michael addition/intramolecular cyclization mechanism. uri.edu Computational studies suggest that the formation of a five-membered ring upon intramolecular cyclization is highly favored for acyclic guanidines. uri.edu

The development of cascade reactions involving an initial hydroamination followed by a Michael addition has proven to be a powerful strategy for the synthesis of complex bicyclic guanidines. orgsyn.org Silver(I) catalysis has been shown to be effective in promoting such transformations, yielding highly substituted bicyclic systems with good to excellent yields. orgsyn.org

| Guanidine Derivative | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Guanidinium chlorides | Dimethyl acetylenedicarboxylate | DFT M06-2X and B3LYP computational approaches | Cyclic amide structures | uri.edu |

| Mono-N-acryloylpropargylguanidines | Internal alkyne | AgNO₃, MeCN, 8 h | Highly substituted bicyclic guanidines | orgsyn.org |

| Guanidines | Maleimides | - | Aza-Michael adducts | researchgate.net |

| Malononitrile | Dienones | Chiral bifunctional tertiary amine-squaramide | Chiral 2-amino-4H-chromene-3-carbonitrile derivatives | nih.gov |

Nitration Chemistry and Formation of Nitroguanidine Derivatives

The nitration of guanidine nitrate is a well-established and industrially significant process for the production of nitroguanidine, a powerful and insensitive high explosive. wikipedia.org The reaction typically involves the dehydration of guanidine nitrate using a strong dehydrating agent, most commonly concentrated sulfuric acid. orgsyn.org

While the nitration of the parent guanidine nitrate is extensively studied, the nitration of N,N-disubstituted guanidine nitrates like 1,1-dipropylguanidine nitrate follows a similar principle, leading to the formation of N,N-dialkyl-N'-nitroguanidines. Early research indicated that alkyl-nitroguanidines could be prepared by the nitration of alkyl-guanidines. acs.org The nitro group is introduced onto the unsubstituted nitrogen atom.

The synthesis of N-alkyl-N'-nitroguanidines can also be achieved by reacting an alkylamine with nitroguanidine. stackexchange.com The mechanism of guanidine nitration has been a subject of study, with research on tetraethylguanidine showing that the reaction is reversible and can be accompanied by side reactions such as the formation of the corresponding urea (B33335) derivative. cdnsciencepub.com The presence of alkyl groups can influence the rate of nitration. For example, the stronger base, sym-tetraethylguanidine, is nitrated more slowly than the parent guanidine. cdnsciencepub.com

| Starting Material | Reagents | Product | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Guanidine nitrate | Concentrated H₂SO₄ | Nitroguanidine | Dehydration reaction, widely used industrial process. | wikipedia.org |

| Alkyl-guanidines | Nitrating agents | Alkyl-nitroguanidines | Nitro group enters the non-alkylated amino group. | acs.org |

| Nitroguanidine | Alkylamine solution | N-alkyl-N'-nitroguanidine | Reaction at >60 °C with removal of ammonia. | stackexchange.com |

| sym-Tetraethylguanidine | Nitrating agents in H₂SO₄ | sym-Tetraethylnitroguanidine | Reversible reaction, slower than guanidine nitration. | cdnsciencepub.com |

Advanced Applications and Future Research Directions of Guanidine, 1,1 Dipropyl , Nitrate

Role in Materials Science and Engineering

The application of Guanidine (B92328), 1,1-dipropyl-, nitrate (B79036) in materials science is primarily centered on its potential to form ionic liquid crystals and to be a component in the design of new materials with specific electrical and optical characteristics.

Ionic Liquid Crystals (ILCs) and Mesomorphic Behavior of Guanidinium (B1211019) Salts

Guanidinium salts are known to form ionic liquid crystals (ILCs), which represent a state of matter that combines the ordered properties of crystals with the fluidity of liquids. The formation and characteristics of these mesophases are highly dependent on the structure of the cation and the nature of the anion.

The mesomorphic behavior of guanidinium salts is influenced by the alkyl chain length on the cation. Generally, as the length of the alkyl chains increases, the tendency to form ordered structures like smectic or columnar phases also increases. While specific studies on the mesomorphic behavior of Guanidine, 1,1-dipropyl-, nitrate are not extensively documented in publicly available literature, research on analogous N,N-dialkylguanidinium salts provides valuable insights. The delocalized charge of the guanidinium headgroup and the flexibility of the dipropyl chains are expected to play a crucial role in the self-assembly process, leading to the formation of liquid crystalline phases over specific temperature ranges. The presence of nitrate as a counter-ion further influences the intermolecular interactions and, consequently, the stability and type of the mesophase formed.

Design of Novel Materials with Tailored Electrical and Optical Properties

The design of new materials with specific electrical and optical properties is a significant area of research where substituted guanidinium nitrates show promise. The ability to modify the cation with different alkyl groups, such as the propyl groups in 1,1-dipropylguanidinium nitrate, allows for the fine-tuning of properties like refractive index, birefringence, and nonlinear optical (NLO) responses.

Electrochemical Applications of Substituted Guanidinium Nitrates

The electrochemical properties of substituted guanidinium nitrates make them attractive candidates for various applications, particularly as components in electrolytes for energy storage devices.

Electrolyte Additives and Electrochemical Stability Windows

Substituted guanidinium nitrates are being explored as electrolyte additives to enhance the performance and safety of batteries. One of the key parameters for an electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is crucial for developing high-voltage batteries.

Below is an interactive table summarizing the typical electrochemical stability windows for different classes of ionic liquids, providing a comparative context.

| Cation Family | Anion | Typical Electrochemical Stability Window (V) |

| Imidazolium | BF4- | ~4.1 |

| Imidazolium | PF6- | ~4.2 |

| Pyrrolidinium | TFSI- | ~5.5 |

| Guanidinium | Nitrate | (Data not specifically available for 1,1-dipropyl derivative) |

Note: The values presented are approximate and can vary depending on the specific substituents, measurement conditions, and electrode materials used.

Ion Mobility and Charge Carrier Dynamics in Guanidinium-based Electrolytes

The mobility of the 1,1-dipropylguanidinium cation and the nitrate anion in a given medium is influenced by factors such as the viscosity of the electrolyte, the size of the ions, and the strength of the intermolecular interactions. The presence of the two propyl chains on the guanidinium cation will affect its size and shape, which in turn influences its movement through the electrolyte.

Molecular dynamics simulations and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy are often employed to study ion mobility and charge carrier dynamics in ionic liquids. These studies help in understanding how the structure of the ions, such as the alkyl chain length in N,N-dialkylguanidinium salts, affects the diffusion coefficients and conductivity of the electrolyte. For this compound, it is expected that the ion mobility would be a key parameter in determining its suitability for high-performance electrolyte formulations.

Fundamental Research Tool in Biochemical and Chemical Studies

Beyond its applications in materials and electrochemistry, the guanidinium cation, including its substituted forms like 1,1-dipropylguanidinium, serves as a valuable tool in fundamental research. The guanidinium group is the functional moiety in the side chain of the amino acid arginine and is known to participate in various biological recognition processes through hydrogen bonding and electrostatic interactions.

Studying the behavior of synthetic guanidinium salts like this compound can provide insights into these complex biological interactions. For example, spectroscopic techniques can be used to investigate the binding of such salts to biomolecules, helping to elucidate the forces that govern molecular recognition. While specific studies focusing solely on the 1,1-dipropyl derivative as a research tool are not widely reported, the broader class of guanidinium compounds is frequently used in studies of protein folding, enzyme catalysis, and ion channel function. The systematic variation of substituents on the guanidinium core allows for a detailed probing of structure-activity relationships in these fundamental chemical and biochemical processes.

Probing Enzyme Activities and Reaction Mechanisms

Guanidinium-based molecules can act as inhibitors or modulators of enzymes by interacting with their active sites. nih.gov For instance, in enzymes with active sites containing two acidic residues, the guanidinium cation can act as a bridge, stabilizing the conformation and potentially inhibiting the enzyme's activity. nih.gov This interaction can be exploited in the design of drugs targeting such enzymes. nih.gov Furthermore, the hydrolysis of guanidino acids is a subject of study, with enzymes like guanidino acid hydrolase (GDAH) showing specificity for substrates containing a negatively charged group opposite the guanidine moiety. nih.gov The study of such enzymes and their interactions with various guanidine derivatives provides insights into metabolic pathways and potential therapeutic targets. nih.gov

Fluorescent probes incorporating a guanidinium group can be designed to report on the binding events at enzyme surfaces. The change in the fluorescent properties of the probe upon binding can be used to quantify the binding affinity and to screen for potential inhibitors.

Modeling Guanidinium-Biological Molecule Interactions

Computational modeling is a powerful tool for understanding the complex interactions between guanidinium-containing molecules and biological macromolecules such as proteins and nucleic acids. These studies provide valuable insights into the forces driving these interactions, which are fundamental to many biological processes.

The interaction between the guanidinium cation and aromatic amino acids like phenylalanine, tyrosine, and tryptophan has been a subject of theoretical studies. nih.govrsc.org These studies reveal that the most stable complexes often involve the guanidinium cation interacting simultaneously with the carboxyl oxygen, the amino nitrogen, and the aromatic ring of the amino acid. rsc.org Both hydrogen bonding and cation-π interactions are significant in these complexes. nih.govresearchgate.net

The guanidinium group is also known to interact strongly with phosphate (B84403) groups, which are integral components of nucleic acids and many signaling molecules like ATP. nih.govacs.orgnih.govresearchgate.net Theoretical models have been developed to study the forces and interactions between guanidinium derivatives and ATP, providing a deeper understanding of their binding. researchgate.net These interactions are often characterized by a combination of electrostatic interactions and hydrogen bonding. researchgate.net

Molecular dynamics simulations have been employed to study the interactions of guanidine and arginine with proteins, revealing that they primarily interact with negatively charged regions on the protein surface. researchgate.net These computational approaches are crucial for predicting binding sites and understanding the effects of guanidinium-containing molecules on protein structure and function. nih.gov

Table 1: Interaction Energies of Guanidinium with Aromatic Amino Acids

| Amino Acid | Interaction Energy (kJ·mol−1) |

|---|---|

| Phenylalanine | -123.0 |

| Tyrosine | -124.4 |

| Tryptophan | -134.2 |

Source: Adapted from computational studies on the interaction of the guanidinium cation with aromatic amino acids. rsc.org

Environmental Chemistry and Atmospheric Significance

Organic nitrates are significant components of atmospheric aerosols, influencing air quality and climate. nih.gov While direct evidence for the atmospheric presence of 1,1-dipropylguanidine nitrate is lacking, the general mechanisms of organic nitrate formation and their characterization in aerosols are well-documented.

Organic nitrates are primarily formed through the atmospheric oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). nih.gov This can occur through the reaction of peroxy radicals (RO2) with nitric oxide (NO) or the oxidation of unsaturated hydrocarbons by the nitrate radical (NO3). nih.gov Both biogenic VOCs, such as α-pinene and limonene, and anthropogenic VOCs, like styrene, are precursors to organic nitrates found in secondary organic aerosols (SOA). researchgate.netnih.gov

The characterization of organic nitrates in aerosols is a complex analytical challenge. researchgate.net Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), mass spectrometry (including electrospray ionization and atmospheric pressure chemical ionization), and chromatography are employed to identify and quantify these compounds. researchgate.net Studies have shown that organic nitrates can constitute a significant fraction of SOA mass. nih.gov

The formation of organic nitrates can be influenced by various factors, including the type of VOC precursor, NOx levels, and atmospheric conditions such as humidity. researchgate.netnih.gov For instance, the nitration of guaiacol, a biomass burning emission, to form nitrophenols in aerosols has been studied in simulation chambers, revealing the role of water and the potential for dark nitration pathways. nih.govresearchgate.netnih.gov

Guanidine and its derivatives are emerging as important players in the environmental nitrogen cycle. Recent research has shifted the perspective from guanidine being solely a cellular toxin to a significant metabolite for various microorganisms. nih.govnih.govasm.orgresearchgate.net

Several bacterial species have been identified that can utilize guanidine as a sole source of nitrogen. nih.govasm.orgresearchgate.net These bacteria possess specific enzymes, such as guanidine carboxylases and hydrolases, and transport systems that enable them to assimilate guanidine. nih.govnih.gov This metabolic capability represents a previously underestimated branch of the biogeochemical nitrogen cycle. researchgate.net

Furthermore, complete ammonia-oxidizing (comammox) bacteria, such as Nitrospira inopinata, have been shown to grow on guanidine as their sole source of energy, reductant, and nitrogen. nih.gov This discovery highlights an unexpected metabolic niche for these globally important nitrifying microorganisms. nih.gov The utilization of guanidine by these bacteria suggests its role as a substrate for nitrification in various environments, including agricultural soils and wastewater treatment plants. nih.gov

The presence of guanidine in the environment can stem from both natural and anthropogenic sources. It is a product of protein metabolism and is found in urine. nih.gov Industrially, guanidine nitrate is produced on a large scale. wikipedia.org The microbial breakdown of these guanidinium compounds is a key process in the recycling of nitrogen in ecosystems.

Emerging Research Frontiers and Interdisciplinary Perspectives

Quantum computing is poised to revolutionize computational chemistry by enabling simulations of molecular systems with unprecedented accuracy. plainconcepts.comibm.comquantumzeitgeist.com This emerging technology holds significant promise for advancing our understanding of guanidinium chemistry, particularly in the realm of complex non-covalent interactions. researchgate.netelsevier.com

One of the primary applications of quantum computing in chemistry is the simulation of molecular behavior and biochemical reactions. ibm.com For guanidinium chemistry, this means the ability to accurately model the intricate interactions between the guanidinium cation and biological molecules like proteins and nucleic acids. Quantum algorithms, such as the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE), are being developed to calculate molecular electronic ground states and binding energies with greater precision than classical methods. arxiv.orgyoutube.comyoutube.com

A key challenge in computational chemistry is the accurate description of non-covalent interactions, which are crucial in guanidinium-biomolecule complexes. researchgate.net Quantum computers, by their very nature, are better suited to handle the quantum mechanical phenomena that govern these interactions. ibm.com This could lead to more accurate predictions of binding affinities and a deeper understanding of the factors driving molecular recognition.

While still in its early stages, the application of quantum computing to real-world chemical problems is an active area of research. youtube.com Hybrid classical-quantum workflows are being developed to tackle complex problems like protein-ligand interactions. arxiv.orgoup.com As quantum hardware and algorithms continue to improve, we can expect to see significant breakthroughs in our ability to model and understand the chemistry of guanidinium and other complex molecular systems.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,1-dipropylguanidine nitrate |

| Adenosine-5'-triphosphate (ATP) |

| Agmatine |

| α-pinene |

| Ammonia (B1221849) |

| Ammonium (B1175870) nitrate |

| Arginine |

| Creatine |

| Dicyandiamide (B1669379) |

| Guanidine |

| Guanidine hydrochloride |

| Guanidinium |

| Guanidinium chloride |

| Guanidino acid |

| Guanidinobutyrate |

| Guanidinopropionate |

| Guaiacol |

| Limonene |

| Nitric oxide |

| Nitrogen oxides (NOx) |

| Nitrospira inopinata |

| Phenylalanine |

| Putrescine |

| Styrene |

| Taurocyamine |

| Tryptophan |

| Tyrosine |

| Urea (B33335) |

.## Advancements in the Application and Future Study of this compound

Disclaimer: Scientific literature with specific details on the chemical compound "this compound" is not widely available. As a result, this article will explore the specified topics by discussing the well-established chemical principles of the guanidinium functional group and the nitrate anion. The findings and principles described are general in nature and aim to provide a foundational understanding of how a compound such as this compound is likely to be studied and behave in these advanced research areas.

Probing Enzyme Activities and Reaction Mechanisms

The guanidinium group, the positively charged form of guanidine, is a fundamental component of the amino acid arginine and is vital to the structure and function of many enzymes. This group's capacity for strong molecular interactions allows for its inclusion in molecular probes designed to investigate enzyme activity and clarify reaction pathways. Although specific research on 1,1-dipropylguanidine nitrate as an enzyme probe is not readily found, the general use of guanidinium-containing compounds for this purpose is well-documented.

Molecules containing a guanidinium group can function as inhibitors or modulators of enzymes by interacting with their active sites. nih.gov For example, in enzymes that have two acidic residues in their active sites, the guanidinium cation can form a bridge, stabilizing the enzyme's structure and potentially inhibiting its function. nih.gov This type of interaction is a key consideration in the design of drugs that target such enzymes. nih.gov Additionally, the enzymatic breakdown of guanidino acids is an area of active research. Enzymes like guanidino acid hydrolase (GDAH) exhibit specificity for substrates that have a negatively charged group positioned opposite the guanidine moiety. nih.gov The investigation of these enzymes and their interactions with a variety of guanidine derivatives offers valuable information on metabolic processes and potential new therapeutic targets. nih.gov

Fluorescent probes that incorporate a guanidinium group can be engineered to signal binding events on the surface of enzymes. A change in the fluorescence of such a probe upon binding can be used to measure the strength of the binding and to screen for molecules that could act as inhibitors.

Modeling Guanidinium-Biological Molecule Interactions

Computational modeling serves as a critical tool for comprehending the intricate interactions between molecules containing guanidinium and biological macromolecules like proteins and nucleic acids. These computational studies offer significant insights into the fundamental forces that govern these interactions, which are essential to a wide array of biological functions.

The interaction between the guanidinium cation and aromatic amino acids such as phenylalanine, tyrosine, and tryptophan has been a focus of theoretical investigation. nih.govrsc.org These studies indicate that the most stable arrangements often involve the guanidinium cation interacting with the carboxyl oxygen, the amino nitrogen, and the aromatic ring of the amino acid at the same time. rsc.org These interactions are primarily driven by a combination of hydrogen bonding and cation-π interactions. nih.govresearchgate.net

The guanidinium group is also recognized for its strong interactions with phosphate groups, which are fundamental to the structure of nucleic acids and key signaling molecules like ATP. nih.govacs.orgnih.govresearchgate.net Theoretical models have been formulated to examine the forces and interactions between guanidinium derivatives and ATP, leading to a more profound understanding of their binding mechanisms. researchgate.net These interactions are typically defined by a mix of electrostatic forces and hydrogen bonds. researchgate.net

To study the interactions of guanidine and arginine with proteins, researchers have utilized molecular dynamics simulations, which have shown that these molecules predominantly interact with negatively charged areas on the protein's surface. researchgate.net Such computational methods are vital for the prediction of binding locations and for understanding the influence of guanidinium-containing compounds on the structure and function of proteins. nih.gov

Table 1: Interaction Energies of Guanidinium with Aromatic Amino Acids

| Amino Acid | Interaction Energy (kJ·mol−1) |

|---|---|

| Phenylalanine | -123.0 |

| Tyrosine | -124.4 |

| Tryptophan | -134.2 |

Source: Adapted from computational studies on the interaction of the guanidinium cation with aromatic amino acids. rsc.org

Environmental Chemistry and Atmospheric Significance

Contribution to Nitrogen Cycling in the Environment

Guanidine and its derivatives are increasingly being recognized as significant contributors to the nitrogen cycle in the environment. Recent studies have changed the view of guanidine from merely a cellular toxin to an important metabolite for a variety of microorganisms. nih.govnih.govasm.orgresearchgate.net

Several types of bacteria have been found to be capable of using guanidine as their only source of nitrogen. nih.govasm.orgresearchgate.net These bacteria have specialized enzymes, including guanidine carboxylases and hydrolases, as well as transport systems that allow them to process guanidine. nih.govnih.gov This metabolic ability points to a previously underappreciated aspect of the global nitrogen cycle. researchgate.net

Moreover, it has been demonstrated that complete ammonia-oxidizing (comammox) bacteria, for instance Nitrospira inopinata, can grow using guanidine as their sole source of energy, reducing power, and nitrogen. nih.gov This finding reveals an unexpected metabolic capability for these globally significant nitrifying microbes. nih.gov The use of guanidine by these bacteria indicates its function as a nitrification substrate in diverse environments, such as agricultural lands and wastewater treatment facilities. nih.gov

Guanidine can be introduced into the environment from both natural and man-made sources. It is a byproduct of protein metabolism and is present in urine. nih.gov On an industrial scale, guanidine nitrate is manufactured in large quantities. wikipedia.org The microbial decomposition of these guanidinium compounds is a vital step in the recycling of nitrogen within ecosystems.

Emerging Research Frontiers and Interdisciplinary Perspectives

Quantum Computing Applications in Guanidinium Chemistry

Quantum computing is set to transform the field of computational chemistry by allowing for simulations of molecular systems with a level of accuracy that was previously unattainable. plainconcepts.comibm.comquantumzeitgeist.com This developing technology shows great potential for furthering our knowledge of guanidinium chemistry, especially concerning complex non-covalent interactions. researchgate.netelsevier.com

A primary use of quantum computing in chemistry is the simulation of molecular behavior and biochemical reactions. ibm.com In the context of guanidinium chemistry, this translates to the capability to accurately model the complex interactions between the guanidinium cation and biological molecules such as proteins and nucleic acids. Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being created to compute molecular electronic ground states and binding energies more precisely than is possible with classical methods. arxiv.orgyoutube.comyoutube.com

A significant hurdle in computational chemistry is the precise representation of non-covalent interactions, which are essential in the complexes formed by guanidinium and biological molecules. researchgate.net Quantum computers are inherently more suitable for managing the quantum mechanical effects that control these interactions. ibm.com This could result in more accurate forecasts of binding strengths and a more profound comprehension of the elements that facilitate molecular recognition.

Although it is still in its nascent stages, the use of quantum computing for practical chemical problems is a field of vigorous research. youtube.com Hybrid approaches that combine classical and quantum computing are being formulated to address complex issues like the interactions between proteins and ligands. arxiv.orgoup.com As quantum hardware and algorithms advance, we can anticipate major progress in our capacity to model and comprehend the chemistry of guanidinium and other intricate molecular systems.

Advanced Spectroscopic Techniques for In-situ Characterization

The real-time monitoring of the synthesis and subsequent reactions of guanidinium salts is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Advanced spectroscopic techniques are invaluable tools for in-situ characterization, providing molecular-level information without the need for sample extraction.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are powerful for tracking the formation of this compound. The synthesis typically involves the reaction of a dipropylamine (B117675) precursor with a cyanating agent, followed by protonation with nitric acid. In-situ FT-IR or Raman spectroscopy can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, the characteristic C≡N stretch of a cyanamide (B42294) intermediate would decrease, while the distinctive strong absorption of the nitrate (NO₃⁻) anion and the C=N stretching vibration of the guanidinium cation would emerge.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-¹³ (¹³C) NMR, offers detailed structural information. While real-time NMR of the reaction mixture can be complex, flow-NMR setups can provide in-situ-like data. The chemical shifts of the propyl groups and the N-H protons of the guanidinium moiety are sensitive to the electronic environment and can confirm the successful formation of the salt.

A hypothetical data table illustrating the expected spectroscopic shifts for the in-situ characterization of this compound is presented below. The exact values would need to be determined experimentally.

| Spectroscopic Technique | Key Functional Group | Expected Observation (Hypothetical) |

| FT-IR Spectroscopy | Guanidinium C=N stretch | Appearance of a strong band around 1650-1680 cm⁻¹ |

| Nitrate (NO₃⁻) asymmetric stretch | Emergence of a very strong, broad band near 1350-1390 cm⁻¹ | |

| N-H bending | Appearance of bands in the 1580-1650 cm⁻¹ region | |

| Raman Spectroscopy | Guanidinium symmetric C-N stretch | A strong, polarized band appearing around 1000-1050 cm⁻¹ |

| Nitrate (NO₃⁻) symmetric stretch | A sharp, intense band near 1050 cm⁻¹ | |

| ¹H NMR Spectroscopy | N-H protons | Broad signals in the downfield region (e.g., 7-9 ppm) |

| Propyl group (α-CH₂) | A triplet signal, deshielded due to the adjacent nitrogen | |

| ¹³C NMR Spectroscopy | Guanidinium carbon (C=N) | A signal in the 155-165 ppm range |

Note: The exact positions of the peaks are dependent on the solvent and concentration.

Rational Design of Next-Generation Guanidinium Derivatives

The rational design of novel guanidinium derivatives based on the 1,1-dipropylguanidinium scaffold holds significant promise for creating molecules with tailored properties for specific applications. Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone of this approach, allowing for the prediction of molecular properties and the guidance of synthetic efforts.

By systematically modifying the structure of this compound, researchers can fine-tune a range of physicochemical properties:

Basicity and Nucleophilicity: The basicity of the guanidine core can be altered by introducing electron-donating or electron-withdrawing substituents on the propyl chains or by replacing the remaining amino protons. This is critical for applications in organocatalysis, where the guanidine can act as a Brønsted base.

Steric Hindrance: The n-propyl groups provide a moderate level of steric bulk around one of the nitrogen atoms. This can be exploited to create specific binding pockets or to influence the stereochemical outcome of catalyzed reactions. Computational models can predict the conformational preferences and the accessible surface area of the cation.

Anion Binding and Sensing: The guanidinium group is an excellent anion binder due to its ability to form multiple hydrogen bonds. By attaching a chromophore or fluorophore to the guanidinium scaffold, it is possible to design colorimetric or fluorescent sensors for specific anions. The binding affinity and selectivity can be computationally modeled to guide the design of the sensor. For example, modifying the alkyl chains could create a pre-organized cavity that selectively binds a particular anion.

Solubility and Phase Behavior: The nature of the alkyl groups and the counter-anion significantly influences the solubility of the salt in different media and its melting point. This is particularly relevant for applications as phase-transfer catalysts or as components of ionic liquids.

The following table outlines a conceptual framework for the rational design of next-generation derivatives based on this compound.

| Design Goal | Structural Modification Strategy | Predicted Outcome | Potential Application |